molecular formula C10H9NO B3385159 N-(2-ethynylphenyl)acetamide CAS No. 61403-29-0

N-(2-ethynylphenyl)acetamide

Cat. No. B3385159
M. Wt: 159.18 g/mol
InChI Key: RQGNSKOYEKUEED-UHFFFAOYSA-N
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Patent
US08552039B2

Procedure details

Add a solution of potassium hydroxide (1.62 g, 28.8 mmol) in water (100 mL) dropwise to a rapidly stirred solution of N-(2-trimethylsilanylethynyl-phenyl)-acetamide (4.44 g, 19.2 mmol) in methanol (50 mL) and stir at room temperature for 4 hours. Concentrate, add brine to residue and extract with EtOAc (×3). Dry combined organic layers over MgSO4, concentrate, add CHCl3 and concentrate to get 2.82 g light yellow solid. Purify the residue by flash chromatography on silica gel eluting with 0-30% EtOAc/hexanes to afford the title compound (2.56 g, 84%). MS (IS) 160 (M+1)+.
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
N-(2-trimethylsilanylethynyl-phenyl)-acetamide
Quantity
4.44 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[OH-].[K+].C[Si](C)(C)[C:5]#[C:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[NH:13][C:14](=[O:16])[CH3:15]>O.CO>[C:6]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[NH:13][C:14](=[O:16])[CH3:15])#[CH:5] |f:0.1|

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
[OH-].[K+]
Name
N-(2-trimethylsilanylethynyl-phenyl)-acetamide
Quantity
4.44 g
Type
reactant
Smiles
C[Si](C#CC1=C(C=CC=C1)NC(C)=O)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
ADDITION
Type
ADDITION
Details
add brine to residue
EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc (×3)
CUSTOM
Type
CUSTOM
Details
Dry
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
ADDITION
Type
ADDITION
Details
add CHCl3
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
to get 2.82 g light yellow solid
CUSTOM
Type
CUSTOM
Details
Purify the residue by flash chromatography on silica gel eluting with 0-30% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(#C)C1=C(C=CC=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.56 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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